Pempidine

Autonomic Pharmacology Hypertension Research Ganglionic Transmission

Pempidine (CAS 79-55-0) is a sterically hindered tertiary amine that functions as an orally active ganglionic blocking agent. Its primary mechanism of action is as a non-competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs).

Molecular Formula C10H21N
Molecular Weight 155.28 g/mol
CAS No. 79-55-0
Cat. No. B1200693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePempidine
CAS79-55-0
SynonymsPempidine
Molecular FormulaC10H21N
Molecular Weight155.28 g/mol
Structural Identifiers
SMILESCC1(CCCC(N1C)(C)C)C
InChIInChI=1S/C10H21N/c1-9(2)7-6-8-10(3,4)11(9)5/h6-8H2,1-5H3
InChIKeyXULIXFLCVXWHRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pempidine (CAS 79-55-0) for Scientific Research: A Quantitative Procurement Guide to Ganglionic Blockade


Pempidine (CAS 79-55-0) is a sterically hindered tertiary amine that functions as an orally active ganglionic blocking agent [1]. Its primary mechanism of action is as a non-competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs) . Historically, it was introduced as an oral treatment for hypertension, though it has since been supplanted in the clinic by more targeted therapies [1]. Today, its primary value lies as a well-characterized pharmacological tool for probing ganglionic transmission and central nicotinic pathways in experimental models [2].

Why Generic Substitution of Pempidine (79-55-0) with Other Ganglionic Blockers Is Not Straightforward


The ganglionic blocker class is not homogeneous; critical differences in potency, toxicity, mechanism, and physicochemical properties preclude simple substitution. For instance, pempidine exhibits a distinct pharmacological profile compared to the secondary amine mecamylamine and the quaternary ammonium compounds like tetraethylammonium (TEA) or hexamethonium [1]. Quantitative differences exist in their therapeutic indices, their ability to cross the blood-brain barrier, and their specific effects on spinal reflex pathways [2][3]. Therefore, for any experimental or reference standard application, the specific choice of compound requires justification based on the following quantitative differentiators.

Pempidine (CAS 79-55-0): Quantitative Evidence for Scientific Selection and Procurement


Pempidine vs. Mecamylamine: Quantified Potency and Superior Therapeutic Index

A seminal 1958 comparative study established pempidine's key differentiator: it is approximately twice as active as mecamylamine on ganglia, but only one half to one quarter as toxic [1]. This translates into a superior therapeutic index, quantified by the difference in lethality, cardiotoxicity, and tremor induction.

Autonomic Pharmacology Hypertension Research Ganglionic Transmission

Pempidine vs. Mecamylamine: In Vivo Potency Comparison in Spinal Reflex Inhibition

A direct in vivo comparison in cats demonstrated that pempidine is more potent than mecamylamine at inhibiting spinal reflex potentials. A 1 mg/kg intravenous dose of pempidine achieved a comparable or greater inhibition than a 5 mg/kg dose of mecamylamine [1]. Furthermore, the effect of pempidine was significantly prolonged, with no recovery of potentials observed for at least 6 minutes, whereas mecamylamine's effect began to wane sooner [1].

Neuropharmacology Spinal Reflex Autonomic Neuroscience

Pempidine vs. Quaternary Ammonium Ganglion Blockers: Superior Oral Bioavailability and CNS Penetration

Unlike quaternary ammonium ganglion blockers like hexamethonium or pentolinium (e.g., Ansolysen), pempidine is a tertiary amine, which confers key pharmacokinetic advantages. It is well absorbed when administered orally, achieving a peak plasma concentration (Cmax) in rats within 30 minutes of dosing . Critically, it demonstrates significant penetration into the central nervous system, distributing into the cerebrospinal fluid . This contrasts sharply with quaternary ammonium compounds, which are poorly absorbed orally and do not effectively cross the blood-brain barrier due to their permanent charge [1].

Pharmacokinetics Drug Delivery ADME

Pempidine vs. Arylpempidine Analogs: A Trade-off in Binding Affinity vs. In Vivo Efficacy

In a study comparing binding affinity to in vivo efficacy, pempidine exhibited a Ki value 1-2 orders of magnitude higher (i.e., lower affinity) than potent arylpempidine analogs like 4-m-chlorobenzylidenepempidine (Ki = 1.4 nM) [1]. However, despite this difference in binding, the systemic dose required to antagonize nicotine-induced seizures in mice was comparable between pempidine and these high-affinity analogs [1]. This suggests pempidine's superior pharmacokinetic properties, such as better brain penetration, compensate for its lower intrinsic receptor affinity.

Nicotinic Receptor Pharmacology Structure-Activity Relationship (SAR) Medicinal Chemistry

Pempidine vs. Mecamylamine: Distinct Nicotine Antagonism Profiles (Competitive vs. Non-Competitive)

A study evaluating the antagonism of nicotine's central effects revealed mechanistic differences between pempidine and mecamylamine. Pempidine increased nicotine's ED50 for depression of spontaneous activity by 4.7-fold at a 3 mg/kg dose, while the maximum effect of nicotine was still achieved, suggesting competitive antagonism in this assay [1]. However, in an antinociception assay, pempidine decreased the maximum effect of nicotine at doses that increased the ED50 by 13.7-fold, indicating a non-competitive action [1]. This dual behavior contrasts with mecamylamine, which showed a more consistent non-competitive profile across assays.

Behavioral Pharmacology Nicotinic Receptors Antagonism Mechanism

Pempidine vs. Ansolysen (Pentolinium): Smoother Blood Pressure Control in Clinical Use

A direct clinical comparison reported that pempidine (Perolysen) provided a more even and smoother control of blood pressure compared to the quaternary ammonium compound ansolysen (pentolinium) [1]. Furthermore, the side effects associated with pempidine were less frequently observed and less disturbing than those of ansolysen [1].

Hypertension Clinical Pharmacology Blood Pressure Management

Recommended Research and Industrial Applications for Pempidine (CAS 79-55-0) Based on Quantitative Evidence


Autonomic and Neuropharmacology Studies Requiring a High Therapeutic Index Ganglionic Blocker

For in vivo experiments in small or large animals where ganglionic blockade is required but off-target toxicity is a concern, pempidine is a superior choice. Its therapeutic index is quantitatively better than mecamylamine's, as it is twice as potent on ganglia but only one quarter to one half as toxic [1]. This allows for a wider and safer dosing window in studies of autonomic function, cardiovascular reflexes, or ganglionic transmission. Procurement of pempidine over mecamylamine is justified by this documented safety advantage.

Investigations of Central Nicotinic Receptor Pathways Following Oral Administration

When an experimental design requires a ganglionic blocker that can be administered orally and must penetrate the blood-brain barrier, pempidine is the clear candidate. Unlike quaternary ammonium blockers, pempidine is well-absorbed after oral gavage, reaching peak plasma concentration within 30 minutes and distributing into the cerebrospinal fluid . This makes it a valuable tool for studying the role of central nicotinic receptors in behavior, addiction, or neuroprotection.

Comparative Studies of Nicotinic Antagonist Mechanisms and Structure-Activity Relationships (SAR)

Pempidine serves as a crucial reference point for understanding the SAR of ganglionic blockers. Its mixed competitive/non-competitive antagonism profile differs from that of mecamylamine [2], and its superior in vivo efficacy compared to higher-affinity arylpempidine analogs highlights the importance of pharmacokinetics [3]. Researchers in medicinal chemistry and chemical biology can use pempidine to benchmark new analogs and probe the relationship between a compound's structure, its in vitro binding, and its in vivo function.

Spinal Reflex and Neuromuscular Junction Research Models

In neurophysiological preparations, pempidine provides a potent and prolonged inhibition of spinal reflex pathways. Data shows that a 1 mg/kg IV dose produces a more sustained blockade than a 5 mg/kg dose of mecamylamine [4]. For studies of monosynaptic, polysynaptic, and dorsal root reflexes, this longer duration of action provides a more stable experimental window and allows for a lower total drug load, making it a preferred tool for acute electrophysiology experiments.

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